Ethyl 2,2-Difluoropentanoate
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Description
Ethyl 2,2-difluoropentanoate is not directly mentioned in the provided papers, but related compounds and their synthesis methods are discussed. These compounds are important intermediates in the synthesis of various fluorinated organic molecules, which are valuable in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by fluorine atoms.
Synthesis Analysis
The synthesis of related difluorinated esters is well-documented. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for creating a range of trifluoromethyl heterocycles using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Similarly, ethyl 2-diazo-3,3,3-trifluoropropanoate undergoes 1,3-dipolar cycloadditions with alkynes, leading to CF3-substituted pyrazoles . Another compound, ethyl-2,2-difluoro-2-trimethylsilylacetate, is synthesized via electrolysis of ethyl-2-chloro-2,2-difluoroacetate and can transfer the ethyl-2,2-difluoroacetate moiety to various electrophiles .
Molecular Structure Analysis
The molecular structure of difluorinated compounds is characterized by the presence of two fluorine atoms, which significantly influence the chemical reactivity and physical properties of the molecule. The difluoromethylene group (CF2) is a key structural motif in these molecules, which can be seen in the synthesis of 2,2-difluoro-2H-chromenes from ethyl 3-bromo-3,3-difluoropropionate .
Chemical Reactions Analysis
Difluorinated esters participate in various chemical reactions. For example, ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate reacts with thioacetic acid and thiols to produce fluorine- and sulfur-containing CH-acids . The reactivity of these compounds is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize negative charge in the transition state of reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorinated compounds are largely determined by the strong electronegativity of fluorine. This can lead to increased stability, lipophilicity, and potential bioactivity in pharmaceutical applications. For instance, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate is a selective postemergent herbicide, and its synthesis and herbicidal properties are well-described . The introduction of fluorine atoms into organic molecules can also affect boiling points, solubility, and the ability to form hydrogen bonds.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Oncology , specifically in the treatment of non-small cell lung cancer (NSCLC) .
Summary of the Application
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, also known as C2F, has been found to attenuate the malignant biological behaviors of NSCLC by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .
Methods of Application
The study used NSCLC cell lines and a xenograft nude mice model to explore the anti-NSCLC effects of C2F both in vitro and in vivo. Network pharmacology analysis and molecular docking were applied to estimate the possible targets of C2F in NSCLC .
Results or Outcomes
The results showed that C2F was able to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Application in Antioxidant Research
Specific Scientific Field
This application falls under the field of Antioxidant Research .
Summary of the Application
Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate (2h) have been found to be promising antioxidant agents .
Methods of Application
The compounds were synthesized from thiosemicarbazones, which were cyclized with ethyl bromopyruvate to ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates .
Results or Outcomes
The antioxidant studies revealed that these compounds have significant antioxidant activity, with %FRSA: 84.46 ± 0.13 and 74.50 ± 0.37, TAC: 269.08 ± 0.92 and 269.11 ± 0.61, and TRP: 272.34 ± 0.87 and 231.11 ± 0.67 μg AAE/mg dry weight of compound .
properties
IUPAC Name |
ethyl 2,2-difluoropentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSUJYXUELDNPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929567 |
Source
|
Record name | Ethyl 2,2-difluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-Difluoropentanoate | |
CAS RN |
136854-22-3 |
Source
|
Record name | Ethyl 2,2-difluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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